{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-8(2)7-21-14-6-13-10(4-12(14)17)9(3)11(5-15(18)19)16(20)22-13/h4,6H,1,5,7H2,2-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJSQGUBAGOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro, methyl, and acetic acid groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Coumarin derivatives, including {6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases such as cancer and cardiovascular disorders. Studies show that modifications at the 7-position of coumarins can enhance their antioxidant efficacy, suggesting that this compound could be optimized for better performance in therapeutic applications .
2. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Compounds with similar structures have shown promising results in inhibiting MAO activity, which is beneficial in treating neurodegenerative diseases like Parkinson's disease. The structure–activity relationship (SAR) studies highlight the importance of lipophilicity and steric factors in enhancing MAO-B inhibition potency .
3. Antimicrobial Properties
Coumarins are recognized for their antimicrobial activities. The specific compound under discussion has potential applications as an antimicrobial agent due to its structural features that may interact with microbial cell membranes or metabolic pathways, leading to growth inhibition .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its efficacy against plant pathogens could be explored further through field trials to assess its potential as a bio-pesticide .
2. Plant Growth Regulators
Research into coumarin derivatives has suggested their role in promoting plant growth and development. The compound may influence physiological processes such as photosynthesis and nutrient uptake, making it a potential candidate for use as a plant growth regulator .
Material Sciences
1. Fluorescent Probes
Due to their strong fluorescence properties, coumarins are widely used as fluorescent probes in biological systems. The specific compound can be utilized to study cellular processes through fluorescence microscopy or flow cytometry, providing insights into cellular dynamics and interactions .
2. Polymer Chemistry
In material sciences, the incorporation of coumarin derivatives into polymer matrices can enhance the properties of materials, such as UV stability and mechanical strength. The compound could be synthesized into polymers that exhibit enhanced functionalities for use in coatings and packaging materials .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Ghanei-Nasab et al., 2016 | Demonstrated potent MAO-B inhibitory activity with specific derivatives showing >60% inhibition in vivo. |
| Agricultural Science | Research on bio-pesticides | Identified potential for use against specific plant pathogens; field trials recommended for validation. |
| Material Sciences | Fluorescent probe studies | Confirmed effectiveness of coumarin derivatives in studying hydration dynamics and cellular processes. |
Mechanism of Action
The mechanism of action of {6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Compound A : 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Molecular Formula : C₁₂H₉ClO₄
- Molecular Weight : 252.65 g/mol
- CAS : 92696-94-1 .
- Differences :
- Lacks the prenyloxy group at position 7 (replaced by acetate).
- Acetate ester instead of acetic acid at position 3.
- Implications :
- Reduced hydrophobicity compared to the target compound.
- Ester group may enhance membrane permeability but reduce solubility in polar solvents.
Compound B : 2-((6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic Acid
- Molecular Formula : C₁₂H₉ClO₅
- Molecular Weight : 268.65 g/mol
- CAS : 326102-48-1 .
- Differences: Lacks the prenyloxy group at position 7 (replaced by a simpler oxyacetic acid chain). No methyl group at position 4.
- Implications :
- Reduced steric bulk and hydrophobicity.
- Enhanced polarity due to the oxyacetic acid chain.
Compound C : 2-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic Acid
- CAS : Referenced under EN300-302858 .
- Differences :
- Lacks the 6-chloro substituent.
- Implications :
- Absence of electron-withdrawing Cl may increase electron density on the aromatic ring, altering reactivity.
Compound D : [(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic Acid
- Synonyms: AC1LIT5X, ZINC5119561 .
- Differences :
- Propyl group at position 4 instead of methyl.
- Shorter alkyl chain (propyl vs. prenyl) at position 5.
- Implications :
- Altered lipophilicity and steric effects due to linear vs. branched substituents.
Physicochemical Properties Comparison
Biological Activity
{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic compound belonging to the class of coumarin derivatives. Its unique structure, characterized by a chloro group and an alkenyl ether moiety, suggests potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activities reported for this compound, including its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClO₅ |
| CAS Number | 887833-97-8 |
| Molecular Weight | 320.74 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated significant cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of 9.54 μM . This indicates a potent inhibitory effect on cell proliferation, suggesting that the compound may interfere with critical cellular pathways involved in tumor growth .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it exhibited selective inhibition against tumor-associated carbonic anhydrase IX (hCA IX), with an IC50 value of 21.8 nM , which is significantly lower than that for the cytosolic isoform hCA I . This selectivity is crucial as it may reduce side effects associated with non-selective inhibitors.
Additional Biological Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It was tested for its ability to inhibit albumin denaturation, a process linked to inflammation. The percentage inhibition observed was comparable to that of ibuprofen, a well-known anti-inflammatory drug .
Case Studies
- Study on MCF-7 Cells : A study conducted by Becerra et al. assessed various coumarin derivatives, including {6-chloro...acetic acid}, revealing that compounds with similar structures often exhibit enhanced cytotoxicity against breast cancer cell lines .
- Carbonic Anhydrase Inhibition : Another investigation focused on the selectivity of coumarin derivatives towards hCA IX compared to hCA I. The results indicated that structural modifications significantly influence enzyme binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing {6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the chromene core can be functionalized using alkoxy groups via Williamson ether synthesis. Key steps include protecting the chromenone oxygen and introducing substituents (e.g., allyloxy groups) under basic conditions. Optimization involves adjusting solvent polarity (e.g., methanol/chloroform mixtures), temperature (reflux conditions), and stoichiometry to maximize yield. Recrystallization from methanol or ethanol is often employed for purification .
- Validation : Monitor reactions using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR).
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to the chromenone backbone (e.g., carbonyl at ~170 ppm in ¹³C NMR) and allyloxy substituents (δ 1.6–1.8 ppm for methyl groups in ¹H NMR) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm for chromenone absorption) or LC-MS for high sensitivity. Calibration curves using pure standards ensure accuracy .
- Spectrophotometry : UV-Vis spectroscopy quantifies the compound based on molar absorptivity (ε) at λmax ≈ 300 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?
- Experimental Design :
- Synthesize analogs with varied substituents (e.g., replacing the allyloxy group with methoxy or benzyloxy).
- Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays.
- Correlate substituent electronic/hydrophobic properties (Hammett σ values, logP) with activity trends .
Q. What computational approaches are effective in predicting the binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Modeling : Define essential features (hydrogen bond acceptors, hydrophobic regions) using MOE or Discovery Studio .
Q. How can conflicting data regarding the compound’s biological activity across studies be resolved?
- Root-Cause Analysis :
- Compare experimental conditions (e.g., cell lines, assay protocols, purity of compounds).
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Perform meta-analyses to identify outliers or systemic biases .
Q. What strategies are recommended for studying the metabolic stability and degradation pathways of this compound?
- In Vitro Models : Incubate with liver microsomes or hepatocytes. Identify metabolites via LC-MS/MS and compare fragmentation patterns to synthetic standards .
- Isotopic Labeling : Use <sup>13</sup>C or <sup>2</sup>H labels to trace metabolic transformations (e.g., hydroxylation or demethylation) .
Q. How can crystallographic disorder in the compound’s X-ray structure be addressed during refinement?
- Refinement Protocols :
- Use SHELXL to model disorder with PART instructions and occupancy refinement.
- Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry for disordered atoms .
Methodological Notes
- Software Tools : SHELX (structure solution), WinGX (data processing), ORTEP (visualization), and Gaussian (computational modeling) are critical for structural and theoretical analyses .
- Safety Protocols : Handle chlorinated intermediates in fume hoods with PPE. Refer to Sigma-Aldrich safety guidelines for hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
